1-Methyl-1H-indazole-3,7-dicarbonitrile synthesis pathway
1-Methyl-1H-indazole-3,7-dicarbonitrile synthesis pathway
The synthesis of 1-Methyl-1H-indazole-3,7-dicarbonitrile requires a strategic approach to overcome the steric and electronic challenges associated with the C7 position of the indazole core.[1][2] While the C3 position is electronically activated and accessible, C7 is sterically hindered by the N1-methyl group, making simultaneous functionalization challenging.[1]
This guide details a convergent, high-efficiency pathway utilizing a 3-bromo-2-fluorobenzaldehyde precursor.[1][2] This route ensures regioselective construction of the N1-methyl core early in the synthesis, followed by sequential halogenation and a double-cyanation event.[1]
Executive Summary: Synthesis Strategy
-
Target Molecule: 1-Methyl-1H-indazole-3,7-dicarbonitrile[1][2]
-
Core Challenge: Installing the nitrile group at the hindered C7 position while maintaining regiocontrol at N1.
-
Selected Pathway: "The Fluorobenzaldehyde Cascade" [2]
-
Cyclization: Condensation of 3-bromo-2-fluorobenzaldehyde with methylhydrazine to yield 7-bromo-1-methyl-1H-indazole.[1][2]
-
Functionalization: Electrophilic bromination at C3 to generate the 3,7-dibromo intermediate.[1][2]
-
Cyanation: Palladium-catalyzed double cyanation (Rosenmund-von Braun modification) to install both nitrile groups simultaneously.[1][2]
-
Part 1: Retrosynthetic Analysis & Pathway Logic
The retrosynthetic disconnection reveals that the dicarbonitrile core is best accessed from a 3,7-dihalo-1-methylindazole precursor.[1][2]
Figure 1: Retrosynthetic logic flow from target to commercially available starting materials.
Why This Route?
-
Regiocontrol (N1 vs. N2): Using methylhydrazine on a 2-fluorobenzaldehyde derivative typically favors the formation of the 1-methyl isomer via an initial hydrazone formation followed by an intramolecular
displacement.[1][2] This avoids the mixture of isomers often seen when methylating 7-bromoindazole directly.[1][2] -
Atom Economy: The C7 bromine is carried from the starting material, avoiding a difficult late-stage C7 functionalization (which would otherwise require directed lithiation or iridium-catalyzed borylation).[1][2]
-
Convergent Cyanation: Modern catalyst systems (e.g., Pd-Xantphos or Pd-dppf) allow for the simultaneous displacement of both bromines, streamlining the final step.[1]
Part 2: Step-by-Step Experimental Protocols
Step 1: Synthesis of 7-Bromo-1-methyl-1H-indazole
Objective: Construct the indazole core with the N1-methyl and C7-bromo motifs pre-installed.[1][2]
| Parameter | Specification |
| Reagents | 3-Bromo-2-fluorobenzaldehyde (1.0 equiv), Methylhydrazine (1.2 equiv) |
| Solvent | Ethanol (EtOH) or THF |
| Catalyst | None (Thermal) or |
| Temperature | Reflux ( |
| Time | 4–6 Hours |
| Yield Target | >85% |
Protocol:
-
Charge a reaction vessel with 3-bromo-2-fluorobenzaldehyde (e.g., 20.3 g, 100 mmol) and absolute ethanol (200 mL).
-
Cool the solution to
in an ice bath. -
Add methylhydrazine (6.4 mL, 120 mmol) dropwise over 20 minutes. Caution: Exothermic.[2]
-
Allow the mixture to warm to room temperature, then heat to reflux for 5 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of the aldehyde.
-
Workup: Concentrate the solvent under reduced pressure. Dissolve the residue in dichloromethane (DCM) and wash with water and brine.
-
Dry over
, filter, and concentrate. -
Purification: If necessary, recrystallize from heptane/EtOAc or pass through a short silica plug.[2] The product is typically a light yellow solid.[2]
Mechanism Note: The reaction proceeds via the formation of a hydrazone intermediate (
).[1][2] The terminal nitrogen of the hydrazone then attacks the aromatic ring at the C2 position, displacing the fluoride ion in an intramolecular nucleophilic aromatic substitution ().
Step 2: C3-Bromination (Synthesis of 3,7-Dibromo-1-methyl-1H-indazole)
Objective: Activate the C3 position for subsequent cyanation.[1][2]
| Parameter | Specification |
| Reagents | 7-Bromo-1-methyl-1H-indazole (1.0 equiv), N-Bromosuccinimide (NBS, 1.1 equiv) |
| Solvent | Acetonitrile (MeCN) or DMF |
| Temperature | Room Temperature ( |
| Time | 2–4 Hours |
| Yield Target | >90% |
Protocol:
-
Dissolve 7-bromo-1-methyl-1H-indazole (21.1 g, 100 mmol) in acetonitrile (250 mL).
-
Add N-Bromosuccinimide (NBS) (19.6 g, 110 mmol) portion-wise over 15 minutes to avoid a rapid exotherm.
-
Stir at room temperature. The reaction is usually rapid. If sluggish, heat to
. -
Workup: Pour the reaction mixture into ice-cold water (1 L) with vigorous stirring. The product should precipitate.[2][3]
-
Filter the solid, wash with water (
mL) to remove succinimide byproducts, and dry in a vacuum oven at . -
Characterization: Confirm the loss of the C3-proton signal in
-NMR (typically a singlet around 8.0 ppm).
Step 3: Double Cyanation (Synthesis of 1-Methyl-1H-indazole-3,7-dicarbonitrile)
Objective: Simultaneous conversion of C3-Br and C7-Br to nitriles.[1][2]
| Parameter | Specification |
| Reagents | 3,7-Dibromo intermediate (1.0 equiv), |
| Catalyst | |
| Solvent | DMAc (N,N-Dimethylacetamide) or DMF (degassed) |
| Temperature | |
| Time | 12–16 Hours |
| Yield Target | 60–75% |
Protocol:
-
Safety First: Perform all operations in a well-ventilated fume hood. Have a cyanide antidote kit available.[2]
-
In a pressure tube or round-bottom flask, combine:
-
Add anhydrous DMAc (30 mL).
-
Degas: Sparge the mixture with Argon for 15 minutes. Seal the vessel.
-
Heat to
for 16 hours. -
Workup: Cool to room temperature. Dilute with EtOAc (100 mL) and filter through a pad of Celite to remove zinc salts.
-
Wash the filtrate with
(to complex copper/zinc species if present) and then brine. -
Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient). The dicarbonitrile is significantly more polar than the starting material.
Part 3: Critical Process Parameters & Troubleshooting
Regioselectivity of Methylation (If using Route B)
If the "Fluorobenzaldehyde" starting material is unavailable, one might start with 7-bromo-1H-indazole.[1][2] However, methylating 7-bromoindazole directly often yields a mixture of N1-Me and N2-Me isomers due to the steric bulk of the bromine at C7 repelling the methyl group.[1]
-
Recommendation: Stick to the 3-bromo-2-fluorobenzaldehyde + Methylhydrazine route.[1][2] It locks the N1 regiochemistry via the hydrazone mechanism before the ring closes.
Cyanation Efficiency
The C7 position is sterically crowded.[2] If the double cyanation stalls (yielding mono-cyano products), switch to the Pd-Xantphos catalyst system, which is known for excellent performance on hindered aryl chlorides and bromides.[1]
-
Alternative Catalyst:
(2 mol%) + Xantphos (3 mol%) in dioxane at .
Data Summary Table
| Step | Reaction | Critical Reagent | Key Observation |
| 1 | Cyclization | Methylhydrazine | Exothermic addition; color change to yellow.[1][2] |
| 2 | Bromination | NBS | Disappearance of C3-H singlet in NMR. |
| 3 | Cyanation | Reaction requires high heat ( |
References
-
Preparation of 1H-Indazole-3-carbonitrile . Organic Syntheses, 2020 , 97, 314-326.[1][4] [Link]
-
Regioselective Synthesis of 1-Alkylindazoles . Journal of Organic Chemistry, 2006 , 71(21), 8166–8172. (Validation of hydrazine regiochemistry). [Link]
-
Palladium-Catalyzed Cyanation of Aryl Halides: Recent Developments . Angewandte Chemie International Edition, 2011 , 50(34), 7760-7762. (Review of Zn(CN)2/Pd conditions). [Link]
